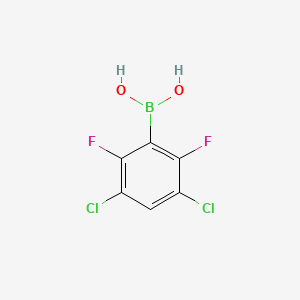

3,5-Dichloro-2,6-difluorophenylboronic acid

描述

Significance of Arylboronic Acid Derivatives in Contemporary Organic Synthesis

Arylboronic acid derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netyoutube.com This powerful carbon-carbon bond-forming reaction has become a cornerstone of medicinal and materials chemistry for constructing complex molecular architectures, particularly biaryl systems. researchgate.net Boronic acids are valued for their stability, versatile reactivity, and relatively low toxicity, making them highly attractive as building blocks and synthetic intermediates. nih.gov Their utility extends beyond Suzuki coupling to a variety of other transformations, including Chan-Lam amination, conjugate additions, and as catalysts in their own right. researchgate.net The commercial availability of a vast array of boronic acids has further cemented their status as essential reagents for generating chemical libraries and exploring structure-activity relationships in drug discovery.

Distinctive Features and Research Importance of Halogenated Phenylboronic Acids

The introduction of halogen atoms onto the phenyl ring of a boronic acid imparts distinctive features that are of significant research interest. Halogens, such as fluorine and chlorine, are strongly electronegative and can profoundly alter the electronic properties of the aromatic ring. This electronic modulation influences the reactivity of the boronic acid in cross-coupling reactions. For instance, electron-withdrawing halogen substituents can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle. nih.gov

Furthermore, halogen atoms serve as versatile synthetic handles. A polyhalogenated ring offers multiple sites for subsequent functionalization, allowing for the stepwise and regioselective synthesis of highly substituted molecules. nih.govresearchgate.net The presence of fluorine, in particular, is of high interest in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The specific pattern of halogenation can also introduce unique steric and conformational constraints, providing a means to fine-tune the three-dimensional structure of target molecules.

Overview of the Research Landscape for 3,5-Dichloro-2,6-difluorophenylboronic acid

The research landscape for this compound is not extensively documented in publicly available scientific literature. However, its structure suggests it is a specialized building block designed for specific applications in advanced organic synthesis. As a polyhalogenated arylboronic acid, its primary utility is likely as a coupling partner in reactions like the Suzuki-Miyaura coupling to introduce the 3,5-dichloro-2,6-difluorophenyl moiety into a larger molecule. bldpharm.com

The combination of four halogen atoms—two chlorine and two fluorine—makes this compound a precursor for synthesizing highly functionalized and sterically hindered biaryl compounds. The ortho-fluorine atoms, in particular, can be expected to influence the dihedral angle of the resulting biaryl product, a common strategy in materials science and medicinal chemistry to control molecular conformation. While specific reaction examples are not readily found, its value lies in its potential to serve as a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, or advanced materials where this specific substitution pattern is required.

| Property | Value |

|---|---|

| CAS Number | 1451393-11-5 |

| Molecular Formula | C₆H₃BCl₂F₂O₂ |

| Molecular Weight | 226.81 g/mol |

Challenges and Opportunities in the Study of Polyhalogenated Boronic Acids

The study and application of polyhalogenated boronic acids present both challenges and opportunities. A primary challenge is their synthesis; creating polysubstituted aromatic rings with precise regiochemistry can involve multi-step, and sometimes low-yielding, synthetic routes. google.com During cross-coupling reactions, the presence of multiple halogens can lead to side reactions or difficulties in achieving selective coupling at a specific position, although this can also be exploited for sequential couplings. nih.govresearchgate.net Furthermore, the purification of these compounds and their reaction products can be complex.

Despite these challenges, the opportunities are significant. Polyhalogenated boronic acids are enabling tools for accessing novel chemical space. They allow for the creation of molecules with unique electronic and steric properties, which is highly valuable in the design of new materials with tailored electronic or photophysical characteristics. In medicinal chemistry, the strategic placement of multiple halogens can be used to block sites of metabolism, enhance binding to biological targets, or modulate the acid dissociation constant (pKa) of nearby functional groups. researchgate.netjapsonline.com As synthetic methodologies continue to advance, the accessibility and application of complex reagents like this compound are expected to grow, opening new avenues for innovation in chemistry and related sciences.

属性

IUPAC Name |

(3,5-dichloro-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWBTHQVEUONHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC(=C1F)Cl)Cl)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2,6 Difluorophenylboronic Acid

Conventional Approaches to Arylboronic Acid Synthesis

Traditional methods for preparing arylboronic acids have been the bedrock of organoboron chemistry for decades. These approaches typically involve the formation of a highly reactive organometallic intermediate that is subsequently trapped with a boron electrophile.

The most widely used classical method for synthesizing arylboronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters. acs.orggoogle.com This two-step process begins with the formation of the organometallic species from an aryl halide, followed by its reaction with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronic ester is then hydrolyzed to yield the final arylboronic acid. rsc.org

The general mechanism can be summarized as follows:

Formation of Organometallic Reagent: Ar-X + 2 M → Ar-M + MX (where M = Li, MgX)

Borylation: Ar-M + B(OR)₃ → Ar-B(OR)₂ + MOR

Hydrolysis: Ar-B(OR)₂ + 2 H₂O → Ar-B(OH)₂ + 2 ROH

While robust and widely applicable, this method's utility for synthesizing polyhalogenated compounds like 3,5-dichloro-2,6-difluorophenylboronic acid can be limited. The high reactivity of Grignard and organolithium reagents may lead to side reactions with the halogen substituents on the aromatic ring, particularly through metal-halogen exchange, potentially reducing the yield and purity of the desired product.

| Reagent Type | Precursor | Typical Conditions | Advantages | Disadvantages for Polyhalogenated Arenes |

|---|---|---|---|---|

| Organolithium | Aryl Halide (Br, I) | Alkyllithium (e.g., n-BuLi), low temp (-78 °C) | High reactivity | Prone to metal-halogen exchange, low functional group tolerance |

| Grignard Reagent | Aryl Halide (Cl, Br, I) | Mg metal in ether solvent (THF, Et₂O) | More tolerant of functional groups than organolithiums | Can be difficult to initiate; potential for side reactions |

Introducing a boronic acid group onto an already halogenated aromatic ring is a common requirement. Beyond the classical organometallic routes, transition metal-catalyzed methods have become a cornerstone of modern synthesis. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net

This reaction offers significant advantages over traditional methods, particularly its exceptional functional group tolerance. google.com The mild reaction conditions allow for the borylation of substrates bearing sensitive groups that would not survive the harsh conditions of Grignard or organolithium reagent formation. For a substrate like 1,3-dichloro-2,6-difluoro-5-iodobenzene, this method could selectively target the more reactive carbon-iodine bond for borylation while leaving the chloro and fluoro substituents intact.

Key components of a Miyaura Borylation reaction include:

Substrate: An aryl halide (I, Br, Cl) or triflate.

Boron Source: Typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

Catalyst: A palladium complex, often with a phosphine (B1218219) ligand (e.g., PdCl₂(dppf)).

Base: A base such as potassium acetate (B1210297) (KOAc) or a tertiary amine is required. researchgate.net

Advanced Synthetic Techniques for Polyhalogenated Phenylboronic Acids

The synthesis of highly substituted boronic acids often requires more sophisticated methods that offer greater control over regioselectivity and functional group compatibility.

Direct C–H borylation has emerged as a powerful and atom-economical strategy for synthesizing arylboronic acids. nih.gov This approach avoids the need to pre-functionalize the aromatic ring with a halide, instead directly converting a C–H bond to a C–B bond. The most common catalysts for this transformation are based on iridium and rhodium complexes. google.comepfl.ch

The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, with the boryl group being installed at the least hindered position. rsc.org For a potential precursor to this compound, such as 1,3-dichloro-2,4-difluorobenzene, C-H borylation would likely occur at the position flanked by a hydrogen and a fluorine, away from the bulkier chlorine atoms. However, the electronic effects of the multiple halogen substituents can also influence the reaction's outcome.

| Feature | Description |

|---|---|

| Catalysts | Primarily Iridium (e.g., [Ir(cod)OMe]₂) and Rhodium complexes with bipyridine or phosphine ligands. google.comepfl.ch |

| Boron Reagents | Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). |

| Regioselectivity | Generally controlled by sterics (borylation at the least hindered C-H bond). rsc.org Electronic effects can play a secondary role. |

| Advantages | High atom economy, avoids pre-functionalization, excellent functional group tolerance. rsc.org |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. chemicalbook.com In this process, a functional group on the ring, known as a directing metalation group (DMG), coordinates to an organolithium reagent (typically n-BuLi or LDA). This coordination increases the acidity of the proton at the ortho position, leading to selective deprotonation and formation of an aryllithium species. rsc.org This intermediate can then be quenched with a boron electrophile to form a boronic ester.

Common directing groups include amides, carbamates, and methoxy (B1213986) groups. chemicalbook.com While highly effective, applying this strategy to the synthesis of this compound would require a precursor that already contains a suitable DMG. The fluorine atoms themselves can act as weak directing groups, but the regiochemical outcome in a polyhalogenated system can be difficult to predict and may result in a mixture of products. epfl.chpsu.edu

Given the specific substitution pattern of this compound, its synthesis most likely relies on the derivatization of a custom-built, highly halogenated precursor. A plausible synthetic route would start from a commercially available polychlorinated benzene (B151609) and introduce the fluorine and boron functionalities in a controlled, stepwise manner.

One potential pathway begins with 1,2,4-trichlorobenzene. This starting material can be nitrated and subsequently chlorinated to form 2,3,5,6-tetrachloronitrobenzene. A key step is the nucleophilic aromatic substitution (Halex reaction) using a fluoride (B91410) source, such as potassium fluoride, to replace two of the chlorine atoms with fluorine, yielding 3,5-dichloro-2,6-difluoronitrobenzene. proquest.com

From this intermediate, several routes to the target boronic acid can be envisioned:

Reduction and Diazotization: The nitro group can be reduced to an amine (3,5-dichloro-2,6-difluoroaniline). proquest.com The resulting aniline (B41778) is a versatile intermediate. It can undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently replaced with a bromine or iodine atom. This newly installed halide can then be converted to the boronic acid via lithium-halogen exchange followed by borylation, or through a Miyaura cross-coupling reaction.

Direct Borylation of a Precursor: A precursor such as 1,3-dichloro-2,6-difluorobenzene could potentially be synthesized. The challenge would then be the regioselective introduction of the boronic acid group. Directed ortho-metalation would be difficult due to the lack of a strong directing group. Sterically driven C-H borylation might be feasible, but could potentially yield a mixture of isomers. A more controlled approach would involve lithiation, which is known to be directed by fluorine atoms, followed by quenching with a borate ester. psu.edursc.org

The construction of the correct aromatic scaffold is paramount, and the choice of borylation method depends heavily on the specific functional groups present on the immediate precursor.

Purity and Isolation Considerations in the Synthesis of Halogenated Boronic Acids

The purification and isolation of halogenated arylboronic acids present unique challenges due to the specific chemical properties of these compounds. Achieving high purity is essential as residual impurities can significantly impact subsequent reactions where the boronic acid is used, such as in cross-coupling reactions. andersonsprocesssolutions.com

A primary issue in the characterization and handling of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. wordpress.comwiley-vch.de This is a reversible process, but the presence of both the monomeric acid and the boroxine (B1236090) anhydride (B1165640) can complicate analytical data, such as NMR spectra.

Common impurities encountered during the synthesis of halogenated boronic acids include unreacted starting aryl halides, homo-coupled biaryl byproducts, and products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. wordpress.comandersonsprocesssolutions.comresearchgate.net Protodeboronation can be particularly prevalent with sterically hindered or electron-rich arylboronic acids. wordpress.comandersonsprocesssolutions.com

Several techniques are employed to purify the crude product and isolate the pure halogenated boronic acid. Acid-base extraction is a highly effective method; the acidic nature of the boronic acid allows it to be converted into a water-soluble salt by treatment with an aqueous base like sodium hydroxide (B78521). researchgate.netgoogle.com This allows for non-acidic organic impurities to be washed away with an immiscible organic solvent. Subsequent acidification of the aqueous layer re-precipitates the purified boronic acid. researchgate.netgoogle.com

Recrystallization from suitable solvents is another widely used purification technique. researchgate.net For arylboronic acids, solvents such as hot water or mixtures containing ethanol (B145695) can be effective. reddit.comnih.gov In some cases, derivatization can be used as a purification strategy. For instance, boronic acids can form stable, crystalline adducts with diethanolamine, which can be selectively precipitated, isolated, and then cleaved to regenerate the pure boronic acid. reddit.com While column chromatography on silica (B1680970) gel can be employed, it is often challenging due to the polarity of boronic acids and their potential for degradation on the stationary phase. researchgate.netresearchgate.net

The following table summarizes common impurities and the corresponding methods for their removal.

| Impurity Type | Description | Common Purification Method(s) |

|---|---|---|

| Boroxine (Anhydride) | Cyclic trimer formed by intermolecular dehydration of three boronic acid molecules. wordpress.com | Not typically removed as it is in equilibrium with the acid form. Controlled hydration can favor the monomer. |

| Starting Aryl Halide | Unreacted precursor (e.g., 1,3-dichloro-2,4-difluorobenzene). researchgate.net | Acid-base extraction (impurity remains in organic phase), Recrystallization. researchgate.net |

| Protodeboronated Arene | Byproduct where the -B(OH)₂ group is replaced by hydrogen. andersonsprocesssolutions.com | Acid-base extraction, Recrystallization, Chromatography. andersonsprocesssolutions.comresearchgate.net |

| Homo-coupled Biaryl | Dimer formed from two molecules of the aryl precursor. researchgate.net | Recrystallization, Chromatography. researchgate.net |

| Residual Boric Acid | Can be present from side reactions or hydrolysis of boron reagents. wiley-vch.de | Partition between water and chilled diethyl ether. wiley-vch.de |

Reactivity Profiles and Mechanistic Studies of 3,5 Dichloro 2,6 Difluorophenylboronic Acid

Fundamental Principles of Arylboronic Acid Reactivity in Catalysis

The Lewis acidity of the boron center in arylboronic acids is highly sensitive to the electronic effects of substituents on the aryl ring. Halogen atoms, being strongly electronegative, exert a significant influence. In the case of 3,5-dichloro-2,6-difluorophenylboronic acid, the phenyl ring is heavily substituted with electron-withdrawing groups. The two fluorine atoms in the ortho positions and the two chlorine atoms in the meta positions powerfully withdraw electron density from the aromatic ring through the inductive effect. nih.gov This electronic pull is transmitted to the boron atom, substantially increasing its electrophilicity and, consequently, its Lewis acidity compared to unsubstituted phenylboronic acid. nih.gov

This increased acidity facilitates the formation of the boronate species (ArB(OH)₃⁻) upon reaction with a base, which is often a key intermediate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. researchgate.net The ortho-fluorine substituents can also engage in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, which can further influence the compound's acidity and conformation. nih.gov

Sterically, the presence of substituents in the ortho positions, such as the two fluorine atoms in this compound, can hinder the approach of reagents to the boron center. mdpi.com While fluorine is the smallest halogen, the cumulative steric effect of two ortho-substituents can influence the rate of reactions at the boronic acid moiety. acs.org However, the dominant effect of the polyhalogen substitution pattern in this compound is the pronounced increase in boron acidity due to electronic effects.

| Compound Name | Substituents | pKa |

|---|---|---|

| Phenylboronic acid | None | 8.86 |

| 4-Fluorophenylboronic acid | 4-F | 8.70 |

| 3-Fluorophenylboronic acid | 3-F | 8.45 |

| 2-Fluorophenylboronic acid | 2-F | 8.13 |

| 3,5-Difluorophenylboronic acid | 3,5-di-F | 7.87 |

Data compiled from reference nih.gov. The pKa values illustrate the trend of increasing acidity with the addition of electron-withdrawing fluorine substituents.

Transmetalation is the pivotal step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium(II) center. diva-portal.org The mechanism of this step is complex and highly dependent on the reaction conditions, including the nature of the boronic acid, base, and solvent. rsc.org Two primary pathways are generally considered: one involving the reaction of an organopalladium(II) halide with an anionic boronate species (the "boronate pathway"), and another involving an organopalladium(II) hydroxide (B78521) or alkoxide complex reacting with the neutral boronic acid (the "oxido-palladium pathway"). rsc.orgnih.gov

For highly electron-deficient arylboronic acids like this compound, the kinetics of transmetalation are influenced by competing factors. The high Lewis acidity of the boron atom can facilitate the formation of the reactive boronate, potentially accelerating the transmetalation step. However, a significant competing kinetic pathway for such electron-deficient and sterically hindered boronic acids is protodeboronation. nih.goved.ac.uk This non-productive pathway, where the C-B bond is cleaved by a proton source to yield the corresponding arene (1,3-dichloro-2,5-difluorobenzene), is often rapid under the basic, aqueous conditions typically used for Suzuki-Miyaura couplings. ed.ac.ukresearchgate.net The rate of protodeboronation for 2,6-dihalogenated arylboronic acids has been shown to be significantly accelerated in basic media. researchgate.net

Therefore, for a successful cross-coupling reaction, the rate of transmetalation must be substantially faster than the rate of protodeboronation (ktrans >> kproto). This kinetic challenge dictates the specific reaction conditions, catalysts, and ligands required for the effective use of this compound in synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The unique electronic and steric profile of this compound makes it a challenging yet valuable substrate for palladium-catalyzed cross-coupling reactions. Its successful implementation allows for the introduction of the densely functionalized 3,5-dichloro-2,6-difluorophenyl moiety, a structural motif of interest in materials science and medicinal chemistry.

Due to the high propensity for protodeboronation, the Suzuki-Miyaura coupling of this compound requires highly active catalyst systems that can operate under mild conditions and promote rapid transmetalation. nih.gov Research on structurally similar, unstable polyfluorophenylboronic acids has demonstrated that these compounds can be successfully coupled with a wide array of electrophilic partners, including functionalized and heteroaromatic aryl chlorides, bromides, and triflates. nih.gov The key to this success is the use of specialized precatalysts that allow the desired C-C bond formation to outcompete the rapid decomposition of the boronic acid. nih.gov The reactions can often be performed at room temperature or slightly elevated temperatures (40 °C) with short reaction times, minimizing the opportunity for protodeboronation. nih.gov

The following table presents examples of Suzuki-Miyaura couplings with polyfluorophenylboronic acids analogous to the title compound, illustrating the feasibility and scope of such transformations. Similar reactivity and the need for optimized conditions are expected for this compound.

| Boronic Acid | Electrophile Partner | Product | Yield (%) |

|---|---|---|---|

| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | 4-Methoxy-2',6'-difluoro-1,1'-biphenyl | 96 |

| 2,6-Difluorophenylboronic acid | 4-Bromobenzonitrile | 2',6'-Difluoro-[1,1'-biphenyl]-4-carbonitrile | 98 |

| 2,6-Difluorophenylboronic acid | 1-Naphthyl triflate | 1-(2,6-Difluorophenyl)naphthalene | 98 |

| 2,4,6-Trifluorophenylboronic acid | 4-Chlorotoluene | 4'-Methyl-2,4,6-trifluoro-1,1'-biphenyl | 96 |

| 2,4,6-Trifluorophenylboronic acid | 2-Bromopyridine | 2-(2,4,6-Trifluorophenyl)pyridine | 94 |

Data extracted from studies on analogous unstable boronic acids, demonstrating the scope of the coupling with optimized catalyst systems. nih.gov Conditions typically involve a specialized palladium precatalyst, a phosphate (B84403) base, and a THF/water solvent system at room temperature or 40 °C.

The primary challenge in coupling this compound is its instability under basic conditions. nih.govresearchgate.net Therefore, the catalyst system must be exceptionally active to ensure that the catalytic cycle proceeds rapidly. The optimization focuses on two main components: the palladium precatalyst and the supporting ligand.

Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands. nih.gov These ligands, particularly those from the dialkylbiarylphosphine class (e.g., XPhos, SPhos), are highly effective for several reasons. nih.govnih.gov Their steric bulk promotes the formation of monoligated L-Pd(0) species, which are highly reactive in the oxidative addition step, even with less reactive electrophiles like aryl chlorides. nih.govorganic-chemistry.org Furthermore, their strong electron-donating ability accelerates the rates of both oxidative addition and the final reductive elimination step, leading to faster catalyst turnover. nih.gov

For unstable boronic acids, the speed at which the active Pd(0) catalyst is generated from the more stable Pd(II) precatalyst is critical. nih.gov Precatalysts designed for rapid, low-temperature activation are therefore essential. An example is the XPhos-based precatalyst which rapidly forms the active XPhos-Pd(0) species, allowing the coupling to occur before significant protodeboronation of the boronic acid can take place. nih.gov

| Ligand Class | Examples | Key Features | Relevance |

|---|---|---|---|

| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, pre-catalyst forms available | Highly effective for unstable boronic acids and unreactive chlorides; promotes rapid catalyst turnover. nih.govnih.gov |

| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Very bulky and electron-donating | Effective for coupling aryl chlorides and triflates, often enabling reactions at room temperature. organic-chemistry.org |

| Ferrocenyl Phosphines | dppf | Robust, thermally stable | Often used in couplings involving electron-deficient substrates. researchgate.net |

The choice of solvent plays a multifaceted role in the success of Suzuki-Miyaura couplings involving challenging substrates. The solvent system must solubilize the organic substrates, the inorganic base, and the palladium catalyst complex. For polyhalogenated compounds, solvent polarity can also influence reaction selectivity. nih.gov

Biphasic solvent systems, typically consisting of an organic solvent and water, are commonly employed. Water is often necessary to dissolve the inorganic base (e.g., K₃PO₄), which facilitates the formation of the reactive boronate species. The organic solvent, often an ether such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane, dissolves the aryl halide and the boronic acid. nih.gov Studies have shown that a 4:1 mixture of dioxane and water can be particularly effective for Suzuki-Miyaura reactions of polyhalogenated heteroarenes. nih.gov

Computational studies have investigated the impact of various solvents on the activation barriers of the catalytic cycle, providing a rationale for solvent selection. digitellinc.com The quality and purity of the solvent are also critical, as trace impurities can act as catalyst poisons and significantly decrease reaction efficiency, a crucial consideration in industrial processes. heia-fr.ch Ultimately, the reaction medium must be engineered to maximize the rate of the productive cross-coupling pathway while suppressing side reactions like protodeboronation and catalyst deactivation.

Suzuki-Miyaura Coupling with Diverse Electrophilic Partners (e.g., Aryl Halides, Triflates)

Substrate Scope and Limitations for this compound

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon (C-C) bonds. The performance of this boronic acid is highly dependent on the coupling partner, catalyst system, and reaction conditions.

The electron-deficient nature of the 3,5-dichloro-2,6-difluorophenyl group, caused by the inductive effect of the halogen atoms, generally makes it a competent coupling partner. It can be successfully coupled with a range of aryl and heteroaryl halides. Research on structurally similar polyhalogenated pyridines and other aromatics demonstrates that such electron-poor boronic acids react efficiently with various substrates. researchgate.netresearchgate.net Catalyst systems employing sterically bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often effective in promoting these challenging couplings, even with less reactive aryl chlorides. nih.gov

Limitations can arise from several factors:

Steric Hindrance: While the ortho-fluorine atoms are relatively small, significant steric bulk on the coupling partner, particularly near the reaction site, can impede the reaction and lower yields.

Electronic Effects: Coupling with highly electron-rich aryl halides may proceed more slowly compared to electron-neutral or electron-poor partners.

Substrate Stability: Certain coupling partners, especially some nitrogen-rich heterocycles, can act as inhibitors to the palladium catalyst, complicating the reaction. nih.gov

Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases can accelerate the desired reaction but may also promote side reactions like protodeboronation.

Below is a representative table illustrating the potential substrate scope for Suzuki-Miyaura coupling reactions involving this compound, based on established protocols for similar compounds. nih.govacs.org

| Coupling Partner (Ar-X) | Halide (X) | Typical Catalyst System | Expected Outcome |

|---|---|---|---|

| 4-bromotoluene | Br | Pd(OAc)₂, SPhos | Good to excellent yield |

| 2-chloropyridine | Cl | Pd₂(dba)₃, XPhos | Moderate to good yield; requires robust catalyst |

| 1-bromo-4-nitrobenzene | Br | Pd(PPh₃)₄ | Good to excellent yield |

| 2-bromo-6-methylnaphthalene | Br | Pd(OAc)₂, RuPhos | Moderate yield; potential steric hindrance |

| 3-chloroindazole | Cl | Pd₂(dba)₃, P(t-Bu)₃ | Variable yield; potential for catalyst inhibition |

Other Metal-Mediated Cross-Coupling Formations (e.g., C-N, C-O, C-C(O), C-C(alkyne) Bonds)

Beyond C-C bond formation, boronic acids are versatile reagents for constructing other types of chemical bonds.

C-N and C-O Bond Formation: The Chan-Lam coupling reaction, typically catalyzed by copper complexes, allows for the formation of C-N and C-O bonds by coupling boronic acids with amines and alcohols, respectively. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature and open to the air. organic-chemistry.org Given its tolerance for a wide range of functional groups, this compound is a viable substrate for forming N-aryl and O-aryl products with various amines, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgst-andrews.ac.uk

C-C(O) Bond Formation: Acylative cross-coupling reactions, which form ketones, can be achieved by coupling arylboronic acids with acyl chlorides. These reactions are also typically palladium-catalyzed and are effective even with electron-deficient boronic acids. nih.gov

C-C(alkyne) Bond Formation: While the Sonogashira reaction is the classic method for coupling aryl halides with terminal alkynes, there are related methodologies that can involve boronic acids. wikipedia.orgorganic-chemistry.org However, direct coupling of boronic acids with terminal alkynes is less common than the standard Sonogashira protocol. More frequently, a polyhalogenated scaffold is first reacted in a Sonogashira coupling, followed by a Suzuki-Miyaura coupling with a boronic acid. researchgate.net

| Bond Type | Reaction Name | Typical Catalyst | Coupling Partner |

|---|---|---|---|

| C-N (Aryl-Amine) | Chan-Lam Coupling | Cu(OAc)₂ | Primary/Secondary Amines, Anilines, Imidazoles |

| C-O (Aryl-Ether) | Chan-Lam Coupling | Cu(OAc)₂ | Alcohols, Phenols |

| C-C(O) (Aryl-Ketone) | Acylative Suzuki Coupling | Pd(0) complexes | Acyl Chlorides |

| C-C(alkyne) | Sonogashira-type Coupling | Pd(0)/Cu(I) | Terminal Alkynes (less direct) |

Non-Coupling Transformations and Side Reactions of this compound

Arylboronic acids are susceptible to several undesired side reactions that can compete with the desired cross-coupling process, reducing reaction efficiency.

Protodeboronation Pathways and Stability in Aqueous Media

Protodeboronation is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is highly dependent on the reaction conditions, particularly the pH of the medium. nih.gov

For simple arylboronic acids, two primary mechanisms are recognized: an acid-catalyzed pathway and a base-catalyzed pathway. wikipedia.org

Acid-Catalyzed: In strongly acidic conditions, the boronic acid is protonated, facilitating the cleavage of the C-B bond.

Base-Catalyzed: Under basic conditions, the boronic acid forms a more reactive boronate species (Ar-B(OH)₃⁻). This intermediate reacts with a proton source, typically water, leading to the protodeboronated product. wikipedia.org

The electron-withdrawing substituents on this compound increase the Lewis acidity of the boron atom and can make the aryl group more susceptible to nucleophilic attack, potentially influencing the rate of protodeboronation. Studies have shown that highly electron-deficient arenes can undergo protodeboronation through a transient aryl anion-like pathway. nih.gov Generally, arylboronic acids are most stable at neutral pH, where both acid- and base-catalyzed pathways are minimized. wikipedia.org

Oxidative Degradation and Strategies for Mitigation

Oxidative degradation involves the cleavage of the C-B bond to form a phenol. This process can be promoted by oxidizing agents present in the reaction mixture or by exposure to air, particularly under irradiation with light. researchgate.net The mechanism often involves the formation of an intermediate borate (B1201080) species, which then hydrolyzes to the corresponding phenol.

Mitigation Strategies:

Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen, reducing the rate of oxidative degradation.

Use of Fresh Reagents: Using pure, freshly prepared solvents and reagents can limit the presence of peroxide impurities that may initiate oxidation.

Control of Reaction Time: Minimizing reaction time can reduce the extent of degradation.

Antioxidants: In some cases, the addition of radical inhibitors or antioxidants can suppress oxidative side reactions, although this is not a common practice in standard cross-coupling protocols.

Homocoupling Reactions and Control Measures

Homocoupling is an undesired reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (in this case, 3,3',5,5'-tetrachloro-2,2',6,6'-tetrafluorobiphenyl). This reaction is also typically catalyzed by the palladium complex used for the primary cross-coupling reaction. semanticscholar.org The mechanism can involve the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.

Control Measures:

Ligand Choice: The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands that favor the formation of monoligated palladium complexes can accelerate the desired cross-coupling pathway relative to homocoupling. organic-chemistry.orgnih.gov

Stoichiometry Control: Using a slight excess of the boronic acid can be beneficial, but a large excess may increase the likelihood of homocoupling. Precise control over the stoichiometry of the coupling partners is important.

Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

Reaction Conditions: Lower temperatures and careful selection of the base can also help minimize homocoupling.

| Side Reaction | Description | Key Factors | Mitigation Strategy |

|---|---|---|---|

| Protodeboronation | Replacement of -B(OH)₂ with -H | pH (acidic or basic), water presence | Maintain near-neutral pH, use anhydrous conditions if possible |

| Oxidative Degradation | Conversion of Ar-B(OH)₂ to Ar-OH | Oxygen, oxidizing impurities, light | Use an inert atmosphere, degas solvents |

| Homocoupling | Formation of Ar-Ar from two Ar-B(OH)₂ | Catalyst system, high concentration | Optimize ligand, control stoichiometry, slow addition |

Mechanistic Investigations of Reactions Catalyzed by or Involving this compound

The mechanism of the Suzuki-Miyaura reaction, the primary transformation for this boronic acid, is a well-studied catalytic cycle involving palladium(0) and palladium(II) intermediates. The specific electronic and steric properties of this compound influence the kinetics of the key steps.

The generally accepted catalytic cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar'-X) to form a Pd(II) intermediate (Ar'-Pd-X). The rate of this step is highly dependent on the nature of the halide and the ligand on the palladium.

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The arylboronic acid first reacts with a base to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻. This boronate then displaces the halide on the Pd(II) complex to form a new Pd(II) intermediate (Ar'-Pd-Ar) and release the boron byproduct. The electron-deficient nature of the 3,5-dichloro-2,6-difluorophenyl group can slow down the transmetalation step compared to electron-rich arylboronic acids, as it reduces the nucleophilicity of the aryl group being transferred.

Reductive Elimination: The diorganopalladium(II) complex (Ar'-Pd-Ar) undergoes reductive elimination to form the final biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. This step is often accelerated by bulky phosphine ligands. nih.gov

The steric and electronic properties of the polyhalogenated ring system are critical. The ortho-fluorine atoms, while not excessively large, can influence the geometry of the transmetalation transition state. Furthermore, the strong electron-withdrawing nature of the five halogen substituents makes the boronic acid a "harder" nucleophile, which can affect its reactivity profile and the optimal conditions required for efficient coupling. researchgate.net

Detailed Reaction Mechanism Elucidation using Spectroscopic and Kinetic Methods

Spectroscopic Methods:

Spectroscopic techniques are invaluable for identifying and characterizing the various species present in the catalytic cycle of a cross-coupling reaction. In-situ monitoring using methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows for the real-time observation of the consumption of reactants and the formation of products and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR are powerful tools for tracking the progress of reactions involving this compound. Changes in the chemical shifts of the aromatic protons and carbons, as well as the fluorine and boron atoms, can be monitored to follow the conversion of the boronic acid to the coupled product. For instance, the 11B NMR signal of the boronic acid would be expected to shift significantly upon its conversion to a boronate intermediate during the transmetalation step. Low-temperature NMR studies can be particularly useful for trapping and characterizing transient intermediates, such as the pre-transmetalation complexes involving palladium, the boronic acid, and a base. illinois.edu

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the reaction by tracking the vibrational frequencies of specific functional groups. For example, the B-O stretching vibrations of the boronic acid and its derivatives would exhibit characteristic changes throughout the reaction, providing information on the coordination environment of the boron atom.

Kinetic Studies:

Kinetic studies are essential for determining the rate-determining step of the reaction and for understanding the influence of various reaction parameters, such as reactant concentrations, temperature, and catalyst loading. Techniques like stopped-flow spectroscopy or the initial rates method can be employed to measure the reaction kinetics.

The rate law for the Suzuki-Miyaura reaction can be complex, often showing a dependency on the concentrations of the aryl halide, the boronic acid, the base, and the palladium catalyst. For a reaction involving this compound, the electron-withdrawing nature of the chlorine and fluorine substituents would likely influence the rate of transmetalation, a key step in the catalytic cycle. A Hammett plot, which correlates reaction rates with substituent constants, could be constructed by comparing the reactivity of a series of substituted phenylboronic acids to elucidate the electronic effects on the reaction mechanism. researchgate.net

Illustrative Spectroscopic and Kinetic Data:

Table 1: Illustrative 19F NMR and 11B NMR Data for the Reaction of this compound

| Species | 19F Chemical Shift (ppm) | 11B Chemical Shift (ppm) |

| This compound | -115.0 | 30.0 |

| Putative Boronate Intermediate | -118.5 | 15.0 |

| Cross-Coupled Product | -120.0 | - |

Note: The data in this table is hypothetical and serves as an example of the expected spectroscopic changes.

Table 2: Illustrative Kinetic Data for a Suzuki-Miyaura Reaction

| Parameter | Value |

| Reaction Order in Aryl Halide | 1 |

| Reaction Order in Boronic Acid | 0 |

| Reaction Order in Base | 1 |

| Activation Energy (Ea) | 15-25 kcal/mol |

Note: The data in this table is hypothetical and represents typical values for Suzuki-Miyaura reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed reaction pathways and characterizing the transition states of complex chemical reactions like the Suzuki-Miyaura coupling. acs.org For this compound, DFT calculations can provide a molecular-level understanding of its reactivity, complementing experimental findings from spectroscopic and kinetic studies.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational modeling can be used to calculate the geometries and energies of the reactants, intermediates, transition states, and products for each of these steps.

Oxidative Addition: This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the coupling partner. DFT calculations can determine the energy barrier for this process and how it is influenced by the nature of the halogen and the ligands on the palladium.

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. For this compound, the electron-withdrawing chloro and fluoro substituents are expected to influence the nucleophilicity of the phenyl ring and thus the energetics of this step. DFT can model the structure of the key boronate intermediate and the transition state for the aryl transfer, providing insights into the role of the base and solvent molecules.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. Computational studies can predict the energy barrier for this step and the geometry of the transition state.

Modeling Reaction Pathways and Transition States:

By calculating the potential energy surface for the entire catalytic cycle, computational models can identify the lowest energy reaction pathway and the key intermediates and transition states. The calculated activation energies for each step can be compared with experimental kinetic data to validate the proposed mechanism. Furthermore, analysis of the geometries of the transition states can reveal important details about bond breaking and bond formation during the reaction.

Illustrative Computational Data:

The following table presents hypothetical relative free energies for the intermediates and transition states in a Suzuki-Miyaura reaction involving this compound, as would be obtained from DFT calculations.

Table 3: Illustrative Relative Free Energies (kcal/mol) for a Suzuki-Miyaura Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Aryl Halide + Boronic Acid + Catalyst) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Oxidative Addition Product (ArPd(II)X) | -5.6 |

| Transmetalation Transition State | +22.5 |

| Transmetalation Product (ArPd(II)Ar') | -10.1 |

| Reductive Elimination Transition State | +18.7 |

| Products (Biaryl + Catalyst) | -35.0 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected energetic profile of a Suzuki-Miyaura reaction.

These computational insights, when combined with experimental data, provide a comprehensive picture of the reactivity of this compound and the mechanism of its participation in cross-coupling reactions.

Catalytic Applications and Functionalization Strategies of 3,5 Dichloro 2,6 Difluorophenylboronic Acid

Role as a Synthetic Building Block for Advanced Molecular Architectures

3,5-Dichloro-2,6-difluorophenylboronic acid is a promising building block for the synthesis of complex organic molecules, largely owing to its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Preparation of Polyhalogenated Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this reaction, an organoboronic acid is coupled with an organohalide in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the chlorine and fluorine substituents on this compound can influence its reactivity in these couplings. While electron-deficient boronic acids can be prone to protodeboronation under certain conditions, their successful coupling has been demonstrated with appropriate optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent.

The use of this compound in Suzuki-Miyaura reactions would allow for the introduction of a 3,5-dichloro-2,6-difluorophenyl moiety into a variety of aromatic and heteroaromatic systems. This would provide a direct route to polyhalogenated biaryl compounds, which are valuable precursors for a range of functional materials and pharmaceuticals. The halogen atoms on the resulting biaryl can serve as handles for further functionalization through subsequent cross-coupling reactions or nucleophilic aromatic substitution.

Illustrative examples of Suzuki-Miyaura reactions with similar polyhalogenated arylboronic acids to yield biaryl products are well-documented. For instance, various substituted aryl halides can be coupled with different arylboronic acids to produce a diverse library of biaryl compounds.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)2/P(t-Bu)3 | K3PO4 | Toluene | 95 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 92 |

| 2-Chloropyridine | 3-Tolylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Toluene/H2O | 88 |

Synthesis of Components for Organic Electronic Materials

Polyhalogenated aromatic compounds are of significant interest in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine and chlorine atoms into organic semiconductor materials can profoundly influence their electronic properties, such as their energy levels (HOMO and LUMO), charge transport characteristics, and stability. Fluorination, in particular, is a common strategy to lower the LUMO level of a material, which can facilitate electron injection and transport.

This compound can serve as a key building block for the synthesis of novel organic electronic materials. Through Suzuki-Miyaura coupling, this boronic acid can be incorporated into conjugated polymer backbones or used to create small molecule emitters and charge transporters. The resulting materials would possess a unique combination of halogen substituents that could be fine-tuned to achieve desired electronic and physical properties. For example, the introduction of the 3,5-dichloro-2,6-difluorophenyl group could enhance the electron-accepting character of a material, making it suitable for use as an n-type semiconductor in OFETs or as an electron transport material in OLEDs.

The synthesis of liquid crystals is another area where polyhalogenated biphenyls, accessible from precursors like this compound, are of interest. The rigid core of biphenyls is a common feature in liquid crystalline molecules, and the presence of halogen substituents can influence the mesophase behavior and other physical properties of the material.

Precursors for Complex Heterocyclic Systems

Arylboronic acids are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. They can participate in reactions such as the Suzuki-Miyaura coupling with halogenated heterocycles, or in transition-metal-catalyzed C-H activation/annulation reactions.

While specific examples involving this compound are scarce, its use as a precursor for complex heterocycles can be envisioned in several ways. For instance, it could be coupled with a suitably functionalized heterocyclic partner to introduce the polyhalogenated phenyl group. Alternatively, the boronic acid itself could be a starting point for the construction of a heterocyclic ring. For example, ortho-functionalized arylboronic acids are known to undergo condensation reactions to form various boron-containing heterocycles. While this compound is not ortho-functionalized in a way that would directly lead to common heterocycles like benzofurans or indoles through simple cyclization, its derivatives could be designed for such transformations.

The synthesis of substituted benzofurans, for example, can be achieved through various methods, including intramolecular cyclization of ortho-alkenylphenols or palladium-catalyzed coupling reactions. nih.gov The introduction of a 3,5-dichloro-2,6-difluorophenyl group onto a benzofuran scaffold could lead to compounds with interesting biological or material properties.

Boronic Acid Catalysis (BAC) Utilizing this compound

In recent years, arylboronic acids, particularly those with electron-withdrawing substituents, have emerged as effective metal-free catalysts for a variety of organic transformations. This is attributed to their Lewis acidic nature, which allows them to activate functional groups. The presence of four electron-withdrawing halogen atoms in this compound is expected to enhance its Lewis acidity, making it a potentially potent catalyst.

Activation of Hydroxyl and Carboxylic Acid Functional Groups

Electron-deficient arylboronic acids have been shown to catalyze the activation of hydroxyl groups in alcohols and carboxylic acids. This activation facilitates nucleophilic substitution reactions, such as esterification and amidation, by forming a reactive boronate ester intermediate. The boronic acid essentially acts as a dehydrating agent and a Lewis acid activator.

For the activation of a carboxylic acid, the boronic acid is thought to form a mono- or diacyloxyboronate species, which is more susceptible to nucleophilic attack by an amine or an alcohol than the free carboxylic acid. This catalytic approach avoids the need for stoichiometric activating agents, making the process more atom-economical.

Given the expected high Lewis acidity of this compound, it could be a highly effective catalyst for direct amidation and esterification reactions under mild conditions.

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | 4-Phenylbutylamine | 2-Chlorophenylboronic acid | Toluene, reflux | 90 |

| Hexanoic Acid | Benzylamine | 2-Iodophenylboronic acid | Toluene, rt | 85 |

| 4-Methoxybenzoic Acid | Aniline (B41778) | 2-Hydroxyphenylboronic acid | Xylene, reflux | 98 |

Friedel-Crafts Alkylation with π-Activated Alcohols

The Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds to aromatic rings. Traditionally, this reaction employs strong Lewis acids and alkyl halides, which can lead to issues with catalyst deactivation and the formation of byproducts. The use of π-activated alcohols (e.g., benzylic and allylic alcohols) as alkylating agents in the presence of a catalytic amount of a Lewis acid is a milder and more environmentally benign alternative.

Electron-deficient arylboronic acids have been demonstrated to be effective catalysts for the Friedel-Crafts alkylation of arenes with π-activated alcohols. acs.orgnih.gov The proposed mechanism involves the formation of a boronate ester from the alcohol and the boronic acid catalyst. This intermediate then facilitates the departure of the hydroxyl group to generate a carbocationic species, which is then attacked by the electron-rich arene.

The high Lewis acidity of this compound would likely make it an excellent catalyst for this transformation, potentially allowing for the alkylation of less reactive arenes or the use of more challenging alcohol substrates under mild conditions. Research with other polyfluorinated phenylboronic acids has shown that they are potent catalysts for such reactions. acs.org

| Arene | Alcohol | Boronic Acid Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Mesitylene | 1-Phenylethanol | Pentafluorophenylboronic acid | CH2Cl2, rt | 95 |

| 1,3,5-Trimethoxybenzene | Benzhydrol | 2,3,4,5-Tetrafluorophenylboronic acid | DCE, 50 °C | 92 |

| Indole | Cinnamyl alcohol | 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene, rt | 89 |

Cooperative and Dual Catalysis Systems

Cooperative and dual catalysis represent a frontier in synthetic chemistry, where two distinct catalysts work in concert to enable transformations that are not possible with a single catalyst. In the context of polyhalogenated arylboronic acids, these systems could offer novel pathways for selective functionalization. For instance, a dual catalytic system might involve a palladium catalyst for a Suzuki-Miyaura coupling at the boronic acid moiety, while a second catalyst, such as a photoredox or another transition metal catalyst, could activate one of the C-Cl or C-F bonds for a subsequent reaction.

However, a thorough search of the scientific literature did not yield specific examples of this compound being employed in such cooperative or dual catalytic systems. Research in this area tends to focus on more common boronic acids or substrates where the selective activation of different reactive sites has been more extensively studied. The development of such systems for this specific substrate would be a novel area of investigation.

Derivatization Reactions and Subsequent Transformations

The derivatization of this compound could unlock new synthetic possibilities, particularly for creating complex molecular architectures.

Chemical Modification for Enhanced Reactivity or Specificity

The reactivity of this compound in cross-coupling reactions can, in principle, be modulated by converting the boronic acid to other organoboron derivatives. For example, transformation into a boronate ester (e.g., a pinacol boronate) can enhance stability and, in some cases, alter reactivity and selectivity in subsequent catalytic cycles. The choice of the diol used for esterification can influence the steric and electronic properties of the boron moiety, which in turn can affect the efficiency of transmetalation in a catalytic cycle.

Integration into Tandem or Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. A molecule like this compound, with its multiple reactive sites (a boronic acid and two different types of C-halogen bonds), is an interesting candidate for such sequences. A hypothetical cascade reaction could involve an initial Suzuki-Miyaura coupling at the boronic acid position, followed by an intramolecular or intermolecular reaction involving one of the chloro or fluoro substituents.

For example, after an initial Suzuki coupling, the resulting biaryl product could be subjected to conditions that favor a subsequent intramolecular C-H activation or a second cross-coupling at one of the halogen positions. The relative reactivity of the C-Cl versus C-F bonds would be a critical factor in designing such a sequence.

Unfortunately, specific examples of this compound being used as a linchpin in tandem or cascade reactions are not reported in the reviewed literature. The development of such a reaction sequence would represent a significant advancement in the application of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Dichloro 2,6 Difluorophenylboronic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the molecular structure, conformation, and intermolecular interactions of 3,5-Dichloro-2,6-difluorophenylboronic acid. These methods are particularly sensitive to the vibrations of functional groups and the influence of hydrogen bonding.

Analysis of Hydroxyl Group Vibrations and Interactions

The hydroxyl (O-H) groups of the boronic acid moiety are central to its chemical behavior and supramolecular structure, primarily through hydrogen bonding. In vibrational spectra, O-H stretching vibrations are highly sensitive to these interactions. researchgate.net

For boronic acids, the O-H stretching vibrations typically manifest as a broad band in the region of 3300-3200 cm⁻¹. researchgate.net In the case of this compound, the precise position and shape of this band are indicative of the hydrogen-bonding environment. In a condensed phase (solid state), strong intermolecular hydrogen bonds between boronic acid molecules lead to a significant broadening and shifting of the O-H band to lower frequencies (red-shift) compared to a free, non-hydrogen-bonded hydroxyl group. This interaction is a defining characteristic, influencing the crystal packing and physical properties of the compound. The strength of these hydrogen bonds can be qualitatively assessed by the extent of this frequency shift.

Identification of Monomeric and Dimeric Species in Solution

In solution, boronic acids can exist in an equilibrium between monomeric and various self-associated forms, most commonly cyclic dimers. Vibrational spectroscopy can be employed to identify and study this equilibrium. A study on the related 3,5-difluorophenylboronic acid has utilized spectroscopic techniques to analyze its monomeric and dimeric structures. researchgate.net

By analyzing the O-H stretching region in a non-polar solvent at varying concentrations, distinct species can be identified.

Monomeric Species : At very low concentrations, the monomeric form of this compound would be expected to prevail. This species would exhibit a relatively sharp absorption band for the "free" O-H stretch at a higher frequency (typically ~3600-3700 cm⁻¹).

Dimeric Species : As concentration increases, the formation of hydrogen-bonded dimers becomes more favorable. This is observed in the spectrum by the appearance and growth of a broad band at a lower frequency (e.g., 3300-3200 cm⁻¹), corresponding to the hydrogen-bonded O-H groups within the dimeric structure.

The relative intensities of the "free" and "hydrogen-bonded" O-H bands can provide qualitative and, with appropriate calibration, quantitative information about the equilibrium between these species under different solution conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides comprehensive information about the atomic connectivity, electronic environment, and dynamic processes of the molecule.

¹H and ¹³C NMR Spectral Interpretation for Aromatic and Boron Environments

The interpretation of ¹H and ¹³C NMR spectra allows for the complete assignment of the signals corresponding to the phenyl ring and the boronic acid group. researchgate.net

¹H NMR Spectroscopy : Due to the symmetrical substitution pattern of the phenyl ring, a simplified ¹H NMR spectrum is expected.

A single resonance, appearing as a triplet, is anticipated for the aromatic proton at the C4 position. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms at C2 and C6.

The protons of the B(OH)₂ group typically appear as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to chemical exchange with residual water and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy : The symmetry of the molecule means that only four distinct signals are expected for the six aromatic carbons.

The carbon atoms directly bonded to fluorine (C2 and C6) would appear as a single resonance, likely split into a doublet by the directly attached fluorine.

The carbon atoms bonded to chlorine (C3 and C5) would also give rise to a single resonance.

The proton-bearing carbon (C4) would appear as a distinct signal.

The carbon atom attached to the boronic acid group (C1, or ipso-carbon) is often observed as a broad signal with a low intensity and may be difficult to detect. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) / Notes (¹³C) |

| H4 | ~7.0-7.5 | - | t |

| B(OH)₂ | variable (e.g., 4.5-8.0) | - | br s |

| C1 | - | ~120-130 | Broad, weak signal (ipso-carbon) |

| C2, C6 | - | ~160-165 | Doublet due to ¹J(C-F) coupling |

| C3, C5 | - | ~115-125 | - |

| C4 | - | ~110-120 | - |

¹¹B NMR Studies for Boron Coordination and Lewis Acidity (pKa determination)

¹¹B NMR Spectroscopy : This technique is highly specific for observing the boron nucleus and provides direct insight into its coordination environment and electronic state. sdsu.edu For the trigonal planar (sp² hybridized) this compound, a single, relatively broad resonance is expected in the ¹¹B NMR spectrum, typically in the range of δ 27–33 ppm. rsc.org A significant upfield shift in the ¹¹B chemical shift (e.g., to δ 3–15 ppm) would indicate the formation of a tetracoordinate (sp³ hybridized) boronate species, which occurs upon coordination with a Lewis base, such as hydroxide (B78521) or a diol.

Lewis Acidity (pKa determination) : Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate complex. The pKa of this equilibrium is a critical parameter. NMR titration is an effective method for its determination. researchgate.net By acquiring a series of NMR spectra (¹H, ¹⁹F, or ¹¹B) over a range of pH values, the chemical shifts of specific nuclei can be monitored. bohrium.com Plotting the change in chemical shift versus pH generates a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa of the boronic acid. This value is crucial for understanding the compound's behavior in biological and chemical systems.

Advanced NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for confirming structural assignments and probing the molecule's conformation. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon nuclei. It would definitively link the aromatic ¹H signal to its corresponding ¹³C signal (C4).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for assigning the quaternary (non-protonated) carbons. Correlations would be expected from the proton at C4 to the carbons at C2/C6 and C3/C5, as well as to the ipso-carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity. While limited for this specific molecule due to the single aromatic proton, in related derivatives it can be used to analyze the conformation around the C-B bond, providing insight into the preferred orientation of the boronic acid group relative to the phenyl ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal. Although a specific crystal structure for this compound has not been reported, the analysis of similar phenylboronic acids allows for a predictive understanding of its solid-state features.

The crystal structure of phenylboronic acids is predominantly governed by the formation of strong hydrogen bonds involving the boronic acid functional group. Typically, two molecules of a phenylboronic acid will form a dimeric structure via two intermolecular O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.gov This primary dimeric synthon is a common feature in the crystal structures of various substituted phenylboronic acids.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (boronic acid) | Formation of primary dimeric units. |

| Halogen Bonding | C-Cl | O (boronic acid) | Secondary interactions linking dimers. |

| Weak Hydrogen Bonding | C-H (aromatic) | F | Contribution to the 3D network. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of the crystal lattice. |

This table is predictive and based on the analysis of related structures.

The conformation of this compound in the solid state is expected to be largely planar. The boronic acid group, -B(OH)₂, is likely to be coplanar with the phenyl ring to maximize electronic delocalization. nih.gov The degree of planarity can be quantified by the torsion angle between the plane of the boronic acid group and the plane of the phenyl ring. In related structures like 2,4-difluorophenylboronic acid, this torsion angle is small, indicating a high degree of planarity. nih.gov

Table 2: Predicted Conformational Parameters for this compound

| Parameter | Predicted Value/State | Rationale |

| Phenyl Ring-Boronic Acid Torsion Angle | Near 0° | Maximization of π-conjugation. |

| Boronic Acid Hydroxyl Group Orientation | One syn, one anti | Common stable conformation for phenylboronic acids. |

| Overall Molecular Geometry | Largely Planar | Electronic effects favoring planarity, with potential minor distortions due to steric hindrance from substituents. |

This table is predictive and based on the analysis of related structures.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are sensitive to the nature and position of substituents on the aromatic ring.

While specific experimental UV-Vis data for this compound is not available, a hypothetical spectrum would likely show absorption maxima in the UV region, characteristic of a substituted benzene (B151609) ring. The precise λmax values would be a cumulative effect of the two chloro and two fluoro substituents, along with the boronic acid group.

Table 3: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Predicted Absorption Band | Wavelength Range (nm) | Associated Electronic Transition |

| Primary Band | 200-220 | π → π |

| Secondary Band | 260-280 | π → π |

This table presents hypothetical data based on the expected electronic effects of the substituents on a benzene ring.

Computational and Theoretical Investigations of 3,5 Dichloro 2,6 Difluorophenylboronic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been a pivotal tool in elucidating the fundamental ground state properties of 3,5-Dichloro-2,6-difluorophenylboronic acid. These calculations provide a quantum mechanical framework for understanding the molecule's stable conformations, vibrational modes, and electronic landscape.

Geometry Optimization and Conformational Analysis of the Aromatic Ring and Boronic Acid Moiety

The geometry optimization process, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.gov For substituted phenylboronic acids, it has been observed that the boronic acid group tends to be planar and lies in or close to the plane of the benzene (B151609) ring to facilitate conjugation between the aromatic π-system and the empty p-orbital of the boron atom. nih.gov However, significant steric hindrance from ortho-substituents can force the boronic acid group out of the plane of the aromatic ring.

| Parameter | Typical Calculated Value for Halogenated Phenylboronic Acids |

|---|---|

| C-B Bond Length | ~1.55 - 1.57 Å |

| B-O Bond Length | ~1.37 - 1.38 Å |

| C-C-B-O Dihedral Angle | 0° - 30° (depending on ortho-substituents) |

| O-B-O Bond Angle | ~118° - 120° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By employing DFT methods, the harmonic vibrational frequencies of this compound can be predicted. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C-C, C-F, C-Cl, B-O, and O-H bonds. This detailed assignment is crucial for the accurate interpretation of the compound's spectroscopic fingerprint. For instance, the characteristic B-O stretching vibrations in phenylboronic acids are typically observed in the 1300-1400 cm⁻¹ region of the IR spectrum.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thus the molecule's stability. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In halogenated benzenes, a characteristic feature is the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-X bond, which can participate in halogen bonding. researchgate.net The boronic acid group itself acts as an electron-withdrawing group in its neutral state. nih.gov

| Property | Predicted Influence of Substituents |

|---|---|

| HOMO Energy | Lowered due to electron-withdrawing halogens |

| LUMO Energy | Lowered due to electron-withdrawing halogens |

| HOMO-LUMO Gap | Potentially increased, indicating higher stability |

| Charge Distribution | Electron density withdrawn towards halogen and boronic acid moieties |

Advanced Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is a workhorse for many computational studies, more advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate electronic properties by more rigorously accounting for electron correlation. These methods, though computationally more expensive, are valuable for benchmarking DFT results and for studying systems where electron correlation is particularly important.

Semi-empirical methods, on the other hand, offer a computationally less demanding alternative. wikipedia.org Methods like AM1, PM3, and the more recent DFTB (Density-Functional Tight-Binding) simplify the quantum mechanical calculations by incorporating empirical parameters. uni-muenchen.dersc.org While generally less accurate than DFT or ab initio methods, they are well-suited for preliminary conformational searches of large molecules and for molecular dynamics simulations where a vast number of calculations are required. acs.orgaip.org

Solvation Models and Environmental Effects on Molecular Behavior and Reactivity

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are efficient for calculating the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure.

Explicit solvation models, in contrast, involve the inclusion of individual solvent molecules in the calculation. While computationally intensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in protic solvents. For boronic acids, the presence of water can lead to changes in the structure and acidity of the boronic acid moiety. rsc.org

Reaction Mechanism Simulations and Energetic Profiles of Catalytic Cycles

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Computational chemistry plays a vital role in elucidating the mechanisms of these complex catalytic cycles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed.

The Suzuki-Miyaura coupling generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can be used to model each of these steps, providing insights into the rate-determining step and the role of the catalyst, ligands, and base. For instance, the transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often found to be the rate-determining step in these reactions. nih.gov Understanding the energetic landscape of these catalytic cycles is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

| Catalytic Step | Description | Typical Activation Energy Range (from DFT) |

|---|---|---|